6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,9-dimethylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-10-7-8-14-11(9-10)15-16(19(14)2)18-13-6-4-3-5-12(13)17-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCFXZHCNYNTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 6,9 Dimethyl 6h Indolo 2,3 B Quinoxaline and Its Analogues
Classical Synthetic Approaches to Indolo[2,3-b]quinoxaline Systems
The foundational methods for assembling the indolo[2,3-b]quinoxaline core have been established for decades and typically involve the fusion of pre-existing indole (B1671886) and quinoxaline (B1680401) precursors or their respective building blocks.
The most prevalent and straightforward method for synthesizing the 6H-indolo[2,3-b]quinoxaline skeleton is the acid-catalyzed condensation reaction between an isatin (B1672199) (an indole-2,3-dione) and an o-phenylenediamine (B120857) (a benzene-1,2-diamine). benthamscience.com This reaction, often referred to as the Phillips-Ladenburg reaction or simply Phillips reaction, involves the formation of two new carbon-nitrogen bonds to create the central pyrazine (B50134) ring that links the indole and benzene (B151609) moieties.
The general mechanism proceeds via an initial nucleophilic attack of one amino group from the diamine onto one of the carbonyl carbons (typically the C3-ketone) of the isatin. This is followed by a dehydration step and a subsequent intramolecular cyclization and a second dehydration to form the planar, aromatic indoloquinoxaline system. The reaction is commonly carried out by refluxing equimolar amounts of the reactants in a suitable solvent, with glacial acetic acid being a frequent choice as it serves as both the solvent and the acid catalyst. nih.govderpharmachemica.com Other solvents such as ethanol or xylene have also been employed, sometimes with the addition of a catalytic amount of acid. bohrium.com Modern variations of this method include the use of microwave-assisted heating to accelerate the reaction, often leading to shorter reaction times and improved yields. benthamscience.com
This synthetic route is highly modular, allowing for the preparation of a wide array of substituted indoloquinoxalines by simply choosing appropriately substituted isatin and o-phenylenediamine precursors. bohrium.com
Beyond the direct condensation of isatins and diamines, other synthetic strategies focus on forming the indole or quinoxaline ring onto a pre-existing partner ring system. These annulation (ring-forming) methods offer alternative pathways that can be advantageous for accessing specific substitution patterns.
One modern approach involves the application of transition-metal-catalyzed cross-coupling reactions. For instance, a route has been developed based on the sequential application of a Buchwald–Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH). nih.gov This strategy can be used to construct the fused system by forming a key C-N bond that facilitates the final ring closure.
Another advanced strategy employs C-H activation and functionalization. A ruthenium(II)-catalyzed tandem reaction has been reported for the synthesis of N-substituted 6H-indolo[2,3-b]quinoxalines from 2-arylquinoxalines and sulfonyl azides. researchgate.net This method involves the ortho-C-H functionalization of the aryl group on the quinoxaline, followed by cyclization. Similarly, palladium-catalyzed regioselective C-H olefination followed by a cyclization sequence provides an efficient route to certain indolo[1,2-a]quinoxaline derivatives, demonstrating the power of C-H activation in building these complex heterocycles. nih.gov These methods represent a departure from classical condensations and provide access to the core structure through the formation of C-C or C-N bonds on a pre-assembled quinoxaline template.
Targeted Synthesis of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline
The targeted synthesis of this compound logically follows the classical cyclocondensation approach, requiring specific methylated precursors.
The synthesis of this compound via the Phillips reaction necessitates the preparation of two key intermediates: 4-methylisatin and 4-methyl-1,2-phenylenediamine.
4-Methylisatin: This precursor can be synthesized through several established methods for isatin synthesis. biomedres.us A common laboratory and industrial route is the Sandmeyer isonitrosoacetanilide isatin synthesis. This process begins with the reaction of 3-methylaniline (m-toluidine) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to yield 4-methylisatin. The use of polyphosphoric acid can be advantageous as it may reduce the formation of oxidation byproducts compared to sulfuric acid.
4-Methyl-1,2-phenylenediamine: This diamine, also known as 3,4-diaminotoluene, is a commercially available compound. fujifilm.com Its synthesis typically starts from 3-methyl-2-nitroaniline or, more commonly, 4-methyl-2-nitroaniline. The synthesis involves the catalytic reduction of the nitro group to an amine. Standard reduction conditions, such as using iron powder in acetic acid, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, are effective for this transformation.
Table 1: Precursors for the Synthesis of this compound Click on the headers to sort the table.
| Compound Name | Structure | Molar Mass (g/mol) | Role | Common Synthetic Route |
|---|---|---|---|---|
| 4-Methylisatin | C₉H₇NO₂ | 161.16 | Indole Precursor | Sandmeyer synthesis from 3-methylaniline |
| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | Diamine Precursor | Reduction of 4-methyl-2-nitroaniline |
The key step in the synthesis of this compound is the cyclocondensation of 4-methylisatin with 4-methyl-1,2-phenylenediamine. An equimolar mixture of the two precursors is heated in a suitable solvent system, which promotes the condensation and subsequent dehydration to form the final aromatic product.
Optimization of this reaction involves several factors to maximize yield and purity while minimizing reaction time. Key parameters include the choice of solvent, catalyst, temperature, and reaction duration. While glacial acetic acid is a standard choice, serving as both solvent and catalyst, other systems can be employed. derpharmachemica.com Refluxing in ethanol with a catalytic amount of a stronger acid might be used, or higher-boiling solvents like xylene could be utilized to increase the reaction temperature. bohrium.com The progress of the reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the product often precipitates from the reaction mixture upon cooling. tandfonline.com
Table 2: Representative Reaction Conditions for Indolo[2,3-b]quinoxaline Synthesis Click on the headers to sort the table.
| Reactants | Solvent | Catalyst | Temperature (°C) | Duration (h) | Notes |
|---|---|---|---|---|---|
| Isatin & 1,2-Cyclohexanediamine | Glacial Acetic Acid | Self-catalyzed | Reflux | 6 | Product precipitates on cooling and addition of water. derpharmachemica.com |
| Isatin Derivatives & Aryl-1,2-diamines | Glacial Acetic Acid | Self-catalyzed | Boiling | Not Specified | A general and widely used method. benthamscience.com |
| 1-(2-Bromoethyl)-isatin & 1,2-Phenylenediamine | Acetic Acid | Self-catalyzed | Boiling | Not Specified | Forms the core structure before further functionalization. nih.gov |
| N-Alkylisatin & o-Phenylenediamine | Xylene | None specified | Reflux | 12 | Used for synthesizing N-alkylated derivatives. |
| Isatin Derivatives & Aryl-1,2-diamines | Not Specified | Not Specified | Microwave | Minutes | Microwave irradiation can significantly reduce reaction times. benthamscience.com |
For academic research, achieving high purity of the synthesized compound is essential for accurate characterization and subsequent studies. The crude this compound, which often precipitates directly from the reaction mixture, is first isolated by filtration.
The primary purification technique is recrystallization. The choice of solvent is critical and is determined empirically. Common solvents for recrystallizing planar aromatic heterocycles like indoloquinoxalines include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, or mixtures such as DMF/water or ethanol/chloroform. derpharmachemica.comtandfonline.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals while impurities remain in the mother liquor.
If recrystallization is insufficient, column chromatography on silica gel or alumina can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol) is used to separate the desired product from any remaining starting materials or side products. tandfonline.com
After purification, the identity and purity of the compound are confirmed using a suite of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl groups.
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Elemental Analysis: To confirm the empirical formula (C, H, N content).
These methods ensure that the isolated compound meets the high purity standards required for publication and further scientific investigation. tandfonline.com
Modern Synthetic Advancements and Green Chemistry Principles in Indolo[2,3-b]quinoxaline Synthesis
The synthesis of the indolo[2,3-b]quinoxaline scaffold, including this compound, has evolved significantly with the advent of modern synthetic techniques. These methods often align with the principles of green chemistry by improving reaction efficiency, reducing waste, and utilizing milder conditions compared to classical approaches. Key advancements include the use of transition-metal catalysis, direct C–H functionalization, and energy-efficient technologies like microwave irradiation and flow chemistry.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to constructing the complex architecture of indolo[2,3-b]quinoxalines and their derivatives.
Buchwald-Hartwig Amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing precursors to the indolo[2,3-b]quinoxaline system or in the direct annulation to form the final heterocyclic core. nih.gov The process has seen significant development, moving from early catalyst systems to more sophisticated phosphine ligands that allow for milder reaction conditions and a broader substrate scope, including aryl chlorides, iodides, and triflates. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. nih.gov A recent approach for synthesizing indolo[2,3-b]quinoxaline derivatives utilizes a sequence initiated by the Buchwald–Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen. nih.gov
Interactive Data Table: Key Features of Buchwald-Hartwig Amination
| Feature | Description | Catalyst/Ligand Examples | Common Bases |
|---|---|---|---|
| Bond Formed | Carbon-Nitrogen (Aryl-Amine) | Pd(OAc)₂, Pd₂(dba)₃ / X-Phos, BINAP, DPPF wikipedia.orgbeilstein-journals.org | KOt-Bu, NaOt-Bu, K₂CO₃ libretexts.org |
| Mechanism | Pd(0)/Pd(II) catalytic cycle involving oxidative addition and reductive elimination. nih.gov | - | - |
| Advantages | High functional group tolerance, applicable to a wide range of amines and aryl halides. wikipedia.org | - | - |
Sonogashira Coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is particularly useful for introducing alkynyl substituents onto the indolo[2,3-b]quinoxaline scaffold, which can then serve as handles for further diversification. jomardpublishing.comresearchgate.net For instance, tetracyclic indolo[2,3-b]quinoxaline derivatives have been synthesized through a one-pot, Pd-catalyzed Sonogashira cross-coupling reaction between 9-iodo-6H-indolo[2,3-b]quinoxaline and various terminal acetylenes. jomardpublishing.com This method provides an efficient route to 2,3-disubstituted furo/thieno[2,3-b]quinoxalines and other complex derivatives. researchgate.netrsc.org
Interactive Data Table: Sonogashira Coupling for Indoloquinoxaline Synthesis
| Aryl Halide Substrate | Terminal Alkyne | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 9-iodo-6H-indolo[2,3-b]quinoxaline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 28.8% | jomardpublishing.com |
| 2-chloro-3-methoxyquinoxaline | Terminal Alkynes | Pd catalyst / Cu catalyst | Good to Excellent | rsc.org |
Suzuki Coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. acs.orgnih.gov It is a cornerstone method for creating C-C bonds to form biaryl structures. nih.gov In the context of indolo[2,3-b]quinoxalines, the Suzuki reaction can be used to attach various aryl or heteroaryl groups to the core structure, enabling the synthesis of a diverse library of analogues. Chloroquinoxalines, which are readily available, serve as effective substrates for Suzuki reactions, allowing for the construction of complex molecular frameworks. researchgate.netresearchgate.net The reaction is favored for its mild conditions and the low toxicity of its boron-based reagents. nih.gov
Direct C–H functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis. researchgate.netthieme-connect.de This approach avoids the need for pre-functionalization of substrates (e.g., halogenation or metallation), thereby shortening synthetic sequences and reducing waste. For quinoxaline-based systems, C–H functionalization offers a direct pathway to modify the scaffold. thieme-connect.de A notable application is the Ru(II)-catalyzed tandem ortho-C–H functionalization of 2-arylquinoxalines with sulfonyl azides, which proceeds via one-pot oxidation to yield a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines with yields up to 98%. researchgate.net This method exemplifies the efficiency and elegance of C-H activation for constructing complex heterocyclic systems. researchgate.net
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inudayton.edudigitellinc.com The synthesis of 6H-indolo[2,3-b]quinoxaline and its derivatives has benefited significantly from this technology. A rapid, solvent-free, and environmentally benign synthesis of various quinoxaline derivatives, including 6H-indolo[2,3-b]quinoxaline, was achieved by the condensation of diamines and dicarbonyls under microwave irradiation, affording excellent yields (80-90%) in just 3.5 minutes. e-journals.in Microwave heating has also been successfully applied to transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination and copper-catalyzed N-arylation, to produce indole-fused heterocycles efficiently. beilstein-journals.orgnih.gov
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Quinoxaline Synthesis (Diamine + Dicarbonyl) | High temperatures, long reaction times | 3.5 minutes, solvent-free | Drastically reduced time, greener conditions | e-journals.in |
| Buchwald-Hartwig Amination | - | 10 minutes at 150 °C | Shorter reaction times, higher chemoselectivity | beilstein-journals.org |
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.orgjst.org.in This technology offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the ability to telescope multi-step syntheses into a single continuous operation. jst.org.inuc.pt While specific applications to this compound are not extensively detailed, the synthesis of various pharmaceutical heterocycles has been successfully demonstrated using flow technologies. acs.org The indolo[2,3-b]quinoxaline scaffold itself has been identified as a promising anolyte material for nonaqueous redox flow batteries, highlighting the synergy between the chemical structure and flow technology applications. nih.govacs.org The principles of flow chemistry are readily applicable to the multi-step syntheses of indolo[2,3-b]quinoxaline derivatives, potentially enabling safer, more efficient, and automated production.
Library Synthesis and Diversification Strategies for this compound Derivatives
The development of chemical libraries of related compounds is crucial for drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships. The indolo[2,3-b]quinoxaline scaffold is a valuable template for creating such libraries due to its diverse pharmacological activities. nih.govresearchgate.net
Modern synthetic methods are particularly well-suited for the late-stage functionalization and diversification of the this compound core. A common strategy involves preparing a key intermediate, such as a halogenated indoloquinoxaline, which can then be subjected to a variety of cross-coupling reactions to introduce diversity. For example, a library of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives was synthesized by introducing various aminoalkyl side chains to explore their antitumor properties. researchgate.net Similarly, a library of indolo[2,3-b]quinoxaline derivatives was synthesized and evaluated to identify structure-property relationships for their use in flow batteries. acs.org
Diversification can be achieved by:
Varying substituents on the indole nitrogen (N-6): Alkylation or arylation at this position can significantly modify the compound's properties.
Functionalizing the aromatic rings: Using Suzuki, Sonogashira, or Buchwald-Hartwig reactions on a halogenated precursor allows for the introduction of a wide array of aryl, alkynyl, or amino groups.
Utilizing C-H functionalization: This allows for direct modification of the core structure without the need for pre-installed functional groups.
Interactive Data Table: Example of a Diversification Strategy
| Core Structure | Position of Diversification | Reaction Type | Example Functional Groups Introduced |
|---|---|---|---|
| 9-Iodo-6H-indolo[2,3-b]quinoxaline | C-9 | Sonogashira Coupling | -Phenylacetylene, -Trimethylsilylacetylene jomardpublishing.com |
| 9-Iodo-6H-indolo[2,3-b]quinoxaline | C-9 | Suzuki Coupling | -Aryl, -Heteroaryl researchgate.net |
| 6H-indolo[2,3-b]quinoxaline | N-6 | Alkylation | -Bromoalkyl groups, followed by amination researchgate.net |
Spectroscopic and Structural Elucidation Studies of 6,9 Dimethyl 6h Indolo 2,3 B Quinoxaline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of indolo[2,3-b]quinoxaline derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For closely related 6-alkyl-6(H)-indolo[2,3-b]quinoxalines, the aromatic protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum, generally between δ 7.34 and 8.37 ppm. researchgate.net The protons of the N-alkyl group, corresponding to the N-CH₃ at position 6 in the target molecule, would be expected at a more upfield chemical shift. researchgate.net Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the N-methyl carbon. researchgate.net
To resolve ambiguities and confirm the connectivity, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the entire molecular framework, for instance, by correlating the N-methyl protons to the carbons of the indoloquinoxaline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for confirming stereochemistry and spatial arrangements within the molecule. For example, it could show through-space correlations between the N-methyl protons and nearby aromatic protons. The use of 2D NOESY has been documented for investigating intermolecular complexes in related synthetic procedures. nih.gov
Interactive Data Table: Representative NMR Data for Related 6-Alkyl-6H-indolo[2,3-b]quinoxalines researchgate.net
| Compound | Technique | Chemical Shift (δ ppm) | Assignment |
| 6-Decyl-6H-indolo[2,3-b]quinoxaline | ¹H NMR (DMSO-d₆) | 4.60 (t) | NCH₂ |
| 7.68-8.37 (m) | Aromatic H | ||
| ¹³C NMR (DMSO-d₆) | 41.44 | NCH₂ | |
| 110.75 - 129.23 | Aromatic CH | ||
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | ¹H NMR (DMSO-d₆) | 4.50 (t) | NCH₂ |
| 7.34-8.35 (m) | Aromatic H | ||
| ¹³C NMR (DMSO-d₆) | 43.13 | NCH₂ | |
| 111.47 - 132.26 | Aromatic CH |
In cases of extreme signal overlap or for mechanistic studies, isotopic labeling can be employed. Synthesizing the molecule with ¹³C- or ¹⁵N-enriched precursors introduces specific labels that can be tracked in the NMR spectra. This simplifies complex spectra by highlighting specific atoms or enhances the signals in heteronuclear correlation experiments (like HMBC and HSQC), facilitating the resolution of otherwise intractable structural problems.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition. For example, a bromo-substituted quinoxaline (B1680401) derivative, C₂₄H₁₆BrN₄O₂, was confirmed by finding an experimental m/z of 503.0356, which closely matched the calculated value of 503.0355 for the [M+H]⁺ ion. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the parent structure, serving as a fingerprint that can corroborate the assignments made by NMR. Mass spectrometry has been used to identify the molecular ions of various 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives. researchgate.net
Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions
Single-Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique confirms the planarity of the fused heterocyclic system, which is a key feature of the indolo[2,3-b]quinoxaline core. A crystal structure for the parent compound, 6H-indolo[2,3-b]quinoxaline, is available in the Cambridge Crystallographic Data Centre (CCDC Number: 212287). nih.gov
Beyond the intramolecular structure, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing. For planar aromatic systems like indoloquinoxalines, common interactions include:
π-π Stacking: The planar aromatic rings of adjacent molecules stack on top of each other, which is a significant stabilizing force in the crystal lattice. mdpi.com
These non-covalent interactions are crucial for understanding the material's solid-state properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule and to obtain a unique "molecular fingerprint." The spectra arise from the vibrations (stretching, bending) of chemical bonds.
For the indenoquinoxaline ring system, characteristic vibrations have been identified: scialert.netdocsdrive.comscialert.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. scialert.netscialert.net In related structures, these have been observed at approximately 3063 cm⁻¹ in FT-IR and 3064 cm⁻¹ in FT-Raman spectra. scialert.net
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings occur in the 1650-1430 cm⁻¹ region. docsdrive.com For an indenoquinoxaline derivative, a C=N stretching band was assigned at 1620 cm⁻¹ in the IR spectrum. scialert.net
C-N Stretching: The C-N stretching mode is typically found in the 1400-1100 cm⁻¹ range. A band at 1135 cm⁻¹ has been assigned to this vibration in a related system. scialert.net
C-H Bending: Out-of-plane C-H bending deformations are characteristic of the substitution pattern on the aromatic rings and are found in the 900-670 cm⁻¹ region. scialert.net
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.
Interactive Data Table: Characteristic Vibrational Frequencies for the Indoloquinoxaline Core scialert.net
| Vibrational Mode | Technique | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | FT-IR | 3063 |
| FT-Raman | 3064 | |
| C=N Stretch | FT-IR | 1620 |
| FT-Raman | 1604 | |
| C-C Stretch | FT-IR | 1589 |
| FT-Raman | 1596 | |
| C-N Stretch | FT-IR | 1135 |
| FT-Raman | 1142 | |
| C-H Out-of-plane Bend | FT-IR | 855, 757 |
| FT-Raman | 769, 718 |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties Relevant to Molecular Interactions
UV-Visible and fluorescence spectroscopy probe the electronic properties of this compound, which are dictated by its extended π-conjugated system.
The UV-Visible absorption spectrum reveals the electronic transitions within the molecule, primarily π-π* and n-π* transitions. Indolo[2,3-b]quinoxaline derivatives exhibit characteristic absorption bands, often attributed to an intramolecular charge transfer (ICT) character. researchgate.netnii.ac.jp This ICT occurs from the electron-rich indole (B1671886) portion of the molecule to the electron-deficient quinoxaline portion. nii.ac.jp In related dyes, strong ICT absorption bands have been observed in the range of λₘₐₓ = 397–490 nm. researchgate.net
Many indolo[2,3-b]quinoxaline derivatives are fluorescent, meaning they re-emit absorbed light at a longer wavelength. nih.gov The fluorescence emission is also influenced by the ICT character of the excited state. For similar compounds, fluorescence emission has been reported in the blue-to-orange region of the spectrum (λₑₘₐₓ = 435–614 nm). researchgate.net The study of these photophysical properties is crucial, as the interaction of these molecules with biological targets like DNA can lead to significant changes in their absorption and fluorescence spectra, providing a method to monitor such binding events. nih.gov
Computational Chemistry and Theoretical Investigations of 6,9 Dimethyl 6h Indolo 2,3 B Quinoxaline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic distribution, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transitions. chalmers.se
Studies on various indolo[2,3-b]quinoxaline derivatives have utilized DFT to rationalize their electronic architecture. rsc.org For instance, theoretical investigations of novel indolo[2,3-b]quinoxaline-based dyes showed that these compounds possess relatively low-lying LUMO levels, a property that is beneficial for applications in optoelectronic devices like dye-sensitized solar cells. rsc.orgacs.org DFT calculations have also been employed to examine the electronic properties of the closely related 6-methyl-6H-indolo[2,3-b]quinoxaline. rsc.org In one study, calculations using the TPSSh-D4 functional were validated by comparing the computed reduction potential with experimental measurements, showing excellent agreement. rsc.org
The HOMO-LUMO gap provides insight into the molecule's bioactivity; a smaller gap often correlates with higher chemical reactivity and greater polarizability. chalmers.se For the indolo[2,3-b]quinoxaline scaffold, DFT calculations help elucidate the effects of different substituents on the electronic properties, guiding the design of derivatives with tailored characteristics for materials science or medicinal chemistry. nih.gov
Table 1: Representative Frontier Orbital Energies for Indoloquinoxaline Derivatives Note: The following table is an illustrative example based on data for related quinoxaline (B1680401) compounds and is intended to show how DFT data is typically presented. Specific values for 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline would require a dedicated computational study.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Quinoxaline Derivative 1 | B3LYP/6-311G++(d,p) | -6.11 | -1.25 | 4.86 |
| Quinoxaline Derivative 2 | B3LYP/6-311G++(d,p) | -6.47 | -1.64 | 4.83 |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used to predict molecular properties. Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from quantum mechanical principles without empirical parameters. These methods are often used alongside DFT to provide a comprehensive theoretical analysis.
For quinoxaline derivatives, ab initio calculations have been used to perform geometry optimization to find the most stable molecular conformation in the ground state. nih.gov These high-accuracy methods can precisely predict geometric parameters like bond lengths and bond angles. Such computational results can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. nih.gov While computationally more intensive than DFT, ab initio methods are valuable for obtaining highly accurate energetic and geometric predictions, which are essential for understanding the molecule's fundamental structure and stability.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not widely documented, this technique is highly relevant for understanding its biological interactions.
Experimental and docking studies have firmly established that the primary mechanism of action for many indolo[2,3-b]quinoxaline derivatives is the intercalation of the planar ring system between the base pairs of DNA. researchgate.netresearchgate.net MD simulations would be the logical next step to explore the dynamics of this interaction. A simulation could model the this compound molecule docked with a DNA double helix, placed in a simulated aqueous environment.
Such a simulation would allow researchers to:
Assess the stability of the compound-DNA complex over time.
Analyze the specific conformational changes in both the ligand and the DNA upon binding.
Investigate the role of the methyl groups at the 6- and 9-positions in stabilizing the interaction within the DNA grooves.
Calculate the binding free energy, providing a more accurate measure of binding affinity than static docking scores.
By simulating these dynamic interactions, MD can provide a deeper understanding of the stability and orientation of the compound when bound to its biological target, offering crucial insights for the rational design of more effective DNA-intercalating agents.
Molecular Docking Studies for Predictive Binding to Biological Macromolecules (e.g., DNA, Enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule like DNA or a protein). This method is instrumental in medicinal chemistry for screening virtual compound libraries and elucidating potential mechanisms of action.
The planar aromatic core of the indolo[2,3-b]quinoxaline scaffold makes it an ideal candidate for DNA intercalation, a hypothesis strongly supported by numerous docking and experimental studies. researchgate.netpasteur.fr These compounds are designed to act as DNA intercalators, inserting themselves between the base pairs of the DNA helix, which can disrupt processes like replication and transcription, leading to cytotoxic or antiviral effects. rsc.orgresearchgate.net
Key findings from docking and related studies include:
DNA Intercalation: The primary mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is DNA intercalation. researchgate.netnih.gov The stability of the resulting compound-DNA complex is a critical factor for its biological activity. researchgate.net
Sequence Preference: Some derivatives exhibit a preference for binding to specific DNA sequences. Competitive binding experiments have shown that certain derivatives preferentially bind to AT-rich regions, which may be useful for targeting viral genomes with high AT content. rsc.orgresearchgate.netnih.gov Other studies have indicated a preference for GC-rich sequences for derivatives with a dimethylaminoethyl side chain. researchgate.net
Enzyme Inhibition: Besides DNA, enzymes are also important targets. Docking studies have been used to explore the binding of indolo[2,3-b]quinoxaline analogues to enzymes like topoisomerase. researchgate.net While some derivatives show poor inhibitory activity against topoisomerase II, they may still interact with the enzyme-DNA complex. researchgate.netnih.gov Other research has used docking to propose a plausible mechanism for the antimycobacterial activity of these compounds. researchgate.net
Table 2: Summary of Molecular Docking Targets for Indolo[2,3-b]quinoxaline Scaffolds
| Biological Target | Type of Interaction | Key Findings | References |
|---|---|---|---|
| DNA | Intercalation | Planar core inserts between base pairs; basis for anticancer and antiviral activity. | researchgate.net, nih.gov |
| DNA (AT-rich regions) | Preferential Binding | Some derivatives show a preference for AT sequences. | researchgate.net, rsc.org |
| DNA (GC-rich regions) | Preferential Binding | Derivatives with specific side chains (e.g., dimethylaminoethyl) can prefer GC sequences. | researchgate.net |
| Topoisomerase I & II | Enzyme Inhibition | Investigated as a potential target, though some derivatives are weak inhibitors. | researchgate.net, researchgate.net |
| Mycobacterial Targets | Enzyme Inhibition | Docking used to elucidate a plausible mechanism for antimycobacterial effects. | researchgate.net, |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Indolo[2,3-b]quinoxaline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective drugs.
A significant QSAR study was conducted on a series of 14 6H-indolo[2,3-b]quinoxaline derivatives to model their cytotoxic activity against the human leukemia (HL-60) cell line. pasteur.fr The study used multiple linear regression (MLR) to build a model correlating the cytotoxic activity (expressed as IC₅₀) with various molecular descriptors.
The resulting QSAR model suggested that to increase cytotoxic potency, new candidate structures should incorporate:
Cyclic substituents.
Substituents with primary carbon atoms.
This indicates that steric factors and the nature of the carbon atoms in the substituents play a crucial role in the cytotoxic activity of these compounds. The model provides a rational basis for the structural modification of the 6H-indolo[2,3-b]quinoxaline scaffold to develop more potent anticancer agents. pasteur.fr
Table 3: Selected Molecular Descriptors Used in QSAR Modeling of 6H-indolo[2,3-b]quinoxaline Derivatives This table lists the types of descriptors typically employed in such studies.
| Descriptor Class | Examples | Relevance |
|---|---|---|
| Thermodynamic | Heat of formation, Molar refractivity | Relates to the stability and polarizability of the molecule. |
| Steric | Principal moments of inertia, Molar volume | Describes the size and shape of the molecule, influencing its fit into a binding site. |
| Electronic | Dipole moment, HOMO/LUMO energies | Relates to electrostatic interactions, reactivity, and charge distribution. |
| Topological | Wiener index, Kier & Hall connectivity indices | Quantifies molecular branching and structure in a numerical form. |
Computational Exploration of Reaction Mechanisms in the Synthesis of this compound
While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively reported, theoretical chemistry offers valuable tools to explore these synthetic pathways. The synthesis of the indolo[2,3-b]quinoxaline core is typically achieved through several key methods, including the acid-catalyzed condensation of isatin (B1672199) derivatives with o-phenylenediamines or modern transition-metal-catalyzed reactions. rsc.org
Computational methods, particularly DFT, can be applied to:
Elucidate Reaction Pathways: Map the entire reaction coordinate from reactants to products, identifying key intermediates and transition states.
Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which helps in understanding reaction kinetics and predicting the most favorable pathway.
Analyze Catalyst Behavior: In metal-catalyzed reactions, such as Palladium-catalyzed Buchwald-Hartwig or Suzuki couplings, computational models can clarify the role of the catalyst, the nature of the catalytic cycle, and the influence of different ligands. nih.gov
Optimize Reaction Conditions: By understanding the mechanism and energetics, reaction conditions (e.g., temperature, catalyst choice) can be theoretically tested to improve yields and selectivity.
For example, in the classic synthesis involving the condensation of an isatin derivative with an o-phenylenediamine (B120857), DFT calculations could model the initial nucleophilic attack, subsequent cyclization, and final dehydration/oxidation steps to form the aromatic quinoxaline ring. rsc.org This would provide a detailed, step-by-step understanding of the mechanism at the molecular level, complementing the experimental observations.
Mechanistic Investigations of Biological Activities in Vitro and Cell Based Studies of 6,9 Dimethyl 6h Indolo 2,3 B Quinoxaline
Molecular Target Identification and Validation
Research into the molecular interactions of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline and related compounds has identified several key targets, primarily focusing on enzyme inhibition.
The 6H-indolo[2,3-b]quinoxaline nucleus has been a template for developing inhibitors against various enzymes critical to cell signaling and replication.
Phosphatase Inhibition: A significant finding is the potent inhibition of Src homology 2 domain-containing phosphatase 1 (SHP1) by derivatives of the 6H-indolo-[2,3-b]-quinoxaline scaffold. A novel bifunctional derivative, compound 5a, was developed and demonstrated selective inhibition of the SHP1 protein tyrosine phosphatase (PTP) domain with an IC50 value of 2.34 ± 0.06 μM nih.govrsc.org. This compound was found to bind irreversibly to the SHP1 PTP domain in simulation and dialysis experiments nih.govrsc.org. The dysfunction of the SHP1 enzyme is linked to various diseases, including cancer, making the development of such inhibitors significant nih.govrsc.org.
Topoisomerase Inhibition: The role of 6H-indolo[2,3-b]quinoxaline derivatives as topoisomerase inhibitors has yielded varied results. Some highly active derivatives, such as B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline), were found to possess poor inhibitory activity against the topoisomerase II enzyme nih.govresearchgate.netresearchgate.net. Conversely, other studies on the closely related indolo[2,3-b]quinoline scaffold have identified derivatives that act as potent topoisomerase II inhibitors nih.govnih.gov. For instance, novel derivatives of 11-methyl-6-[2-(dimethylamino)ethyl]-6H-indolo[2,3-b]quinoline were shown to inhibit topoisomerase II activity effectively nih.gov. This suggests that inhibitory activity is highly dependent on the specific substitutions on the core scaffold.
Kinase Inhibition: While extensive data on the specific 6,9-dimethyl derivative is limited, studies on the broader indoloquinoxaline and quinoxaline (B1680401) scaffolds show activity against various kinases. For example, certain bromo and N-substituted indolo[2,3-b]quinoxaline derivatives were found to inhibit cdc25 kinase and cdc25 phosphatase with IC50 values of 70 μM and 25 μM, respectively researchgate.net.
| Compound Scaffold | Target Enzyme | IC50 Value |
|---|---|---|
| 6H-indolo-[2,3-b]-quinoxaline derivative (5a) | SHP1 | 2.34 ± 0.06 μM |
| Bromo and N-substituted indolo[2,3-b]quinoxaline | cdc25 kinase | 70 μM |
| Bromo and N-substituted indolo[2,3-b]quinoxaline | cdc25 phosphatase | 25 μM |
Currently, there is a lack of specific research in the public domain detailing the interaction or binding affinity of this compound with dopamine (DA) receptors or other neuronal receptors. The primary focus of research for this scaffold has been on its DNA-intercalating and enzyme-inhibiting properties.
Investigations into the ability of this compound to modulate specific protein-protein interactions, such as with Cyclophilin A (CypA), are not extensively documented in available scientific literature. The mechanism of action for this class of compounds has been predominantly attributed to direct interactions with DNA and enzymes rather than the modulation of protein-protein interfaces nih.govresearchgate.net.
Cellular Biology Investigations (In Vitro Cell Lines)
The effects of the 6H-indolo[2,3-b]quinoxaline scaffold have been characterized in various cancer cell lines, revealing impacts on fundamental cellular processes like cell cycle progression and programmed cell death.
Derivatives of the closely related indolo[2,3-b]quinoline scaffold have been shown to disrupt normal cell cycle progression, a key mechanism for their cytotoxic effects.
G2/M Phase Arrest: Studies on novel derivatives of 11-methyl-6-[2-(dimethylamino)ethyl]-6H-indolo[2,3-b]quinoline demonstrated an induction of cell cycle arrest in the G2/M phase in Jurkat T-cell leukemia cells nih.gov. Similarly, the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was found to block the cell cycle in the G2/M phase in HCT116 and Caco-2 colorectal cancer cell lines mdpi.comnih.govmpu.edu.modntb.gov.uampu.edu.mo. This arrest prevents cells from entering mitosis, ultimately leading to cell death. In contrast, one study noted that at subcytotoxic concentrations, some indolo[2,3-b]quinoline derivatives did not affect the cell cycle progression of HL-60 cells nih.gov.
| Compound | Cell Line | Effect |
|---|---|---|
| 11-methyl-6-[2-(dimethylamino)ethyl]-6H-indolo[2,3-b]quinoline derivatives | Jurkat | G2/M phase arrest |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116, Caco-2 | G2/M phase arrest |
Induction of apoptosis, or programmed cell death, is a crucial mechanism for the anticancer activity of these compounds. This is often achieved through the intrinsic, or mitochondrial, pathway.
Mitochondrial Membrane Potential: A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was shown to significantly reduce the mitochondrial membrane potential in both HCT116 and Caco-2 cells in a concentration-dependent manner mdpi.comnih.govmpu.edu.modntb.gov.uampu.edu.mo. For example, in HCT116 cells, increasing MMNC concentration from 0.15 μM to 0.6 μM led to an increase in the proportion of cells with reduced mitochondrial membrane potential from 13.0% to 41.6% mdpi.com. This loss of membrane potential is a point of no return for the cell, committing it to apoptosis mdpi.com.
Caspase Activation: While direct studies on this compound are limited, research on the related indeno[1,2-b]quinoxaline scaffold shows that apoptosis is mediated by the upregulation of pro-apoptotic proteins like BAX and the executioner caspase, caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2 nih.gov. The activation of caspase-3 is a critical step that leads to the cleavage of cellular proteins and the execution of the apoptotic program.
| Compound | Cell Line | Concentration | % Cells with Reduced Mitochondrial Membrane Potential |
|---|---|---|---|
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 | 0.15 μM | 13.0% |
| 0.3 μM | 26.7% | ||
| 0.6 μM | 41.6% | ||
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Caco-2 | 0.15 μM | 33.7% |
| 0.3 μM | 40.0% | ||
| 0.6 μM | 64.6% |
Autophagy Modulation and Mechanisms
Currently, there is no specific scientific literature available that details the modulation of autophagy or the associated mechanisms, such as the effects on Beclin-1 and LC3-II, by this compound.
No data available for this section.
Angiogenesis Inhibition Mechanisms (e.g., Endothelial Cell Migration, Tube Formation)
While the broader class of indoloquinazoline alkaloids has been shown to possess anti-angiogenic properties, specific studies detailing the mechanisms of angiogenesis inhibition by this compound, including its effects on endothelial cell migration and tube formation, are not currently available in published research.
No data available for this section.
Cell Senescence Induction
There is no available scientific evidence from studies, such as those utilizing the senescence-associated β-galactosidase (SA-β-gal) assay, to indicate that this compound induces cellular senescence.
No data available for this section.
Modulation of Reactive Oxygen Species (ROS) Generation in Immune Cells (e.g., Neutrophils)
Research on a structurally related compound, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline (also known as B-220), has demonstrated inhibitory effects on the generation of reactive oxygen species (ROS) in human neutrophils. These studies indicate that B-220 inhibits both the release and intracellular generation of ROS in neutrophils. The mechanism of this inhibition is not through direct scavenging of oxygen radicals, nor does it have an immediate effect on the assembled NADPH oxidase enzyme complex. The inhibitory action of B-220 was observed across various agonists, suggesting a potential downstream target in the signaling pathway of oxidase activation.
Table 1: Effect of B-220 on Neutrophil ROS Production
| Agonist | Effect of B-220 | Putative Mechanism |
| Phorbol myristate acetate (PMA) | Inhibition of ROS release | Downstream of oxidase activation |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Inhibition of ROS release | Downstream of oxidase activation |
| Serum-opsonized yeast particles | Inhibition of ROS release | Downstream of oxidase activation |
It is important to note that this data pertains to the derivative B-220 and not directly to this compound. The presence of the dimethylaminoethyl group at the 6-position in B-220 may significantly influence its biological activity.
Gene Expression Profiling and Proteomic Analysis in Response to this compound Treatment
RNA Sequencing and Microarray Analysis
Comprehensive transcriptomic studies, including RNA sequencing and microarray analyses, to profile changes in gene expression in response to treatment with this compound have not been reported in the scientific literature.
No data available for this section.
Quantitative Proteomics (e.g., Mass Spectrometry-Based Approaches)
There are currently no published studies that have utilized quantitative proteomic techniques, such as mass spectrometry-based approaches (e.g., SILAC, iTRAQ), to analyze the proteomic changes in cells following treatment with this compound.
No data available for this section.
DNA/RNA Intercalation and Binding Studies
The primary mechanism of action for many indolo[2,3-b]quinoxaline derivatives is their ability to bind to DNA, predominantly through intercalation. researchgate.netnih.gov This interaction is non-covalent, and the planar aromatic core of the molecule stacks between the nucleobases of the DNA double helix. chalmers.senih.gov This mode of binding is supported by various biophysical studies that demonstrate characteristic changes in both the compound's and the DNA's properties upon complex formation. The affinity of this binding is significant, with constants for monomeric derivatives being in the range of 10⁶ M⁻¹, while dimeric versions can exhibit binding constants as high as 10⁹ M⁻¹. nih.gov
Spectroscopic methods are fundamental in elucidating the binding mode of this compound analogues with DNA.
UV-Visible (UV-Vis) Spectroscopy : When indolo[2,3-b]quinoxaline derivatives interact with calf thymus DNA (ct-DNA), their UV-Vis absorption spectra show significant changes. Typically, a considerable hypochromic effect (a decrease in molar absorptivity) of 14-34% and a significant bathochromic shift (red-shift) of the absorption maxima of 6-19 nm are observed. chalmers.se These spectral changes are classic indicators of intercalation, suggesting a strong interaction between the planar chromophore of the compound and the DNA base pairs. chalmers.sersc.orgrsc.org
Fluorescence Spectroscopy : Fluorescence quenching experiments are also employed to study the DNA binding of these compounds. The intrinsic fluorescence of the indolo[2,3-b]quinoxaline scaffold is often quenched upon binding to DNA, which can be used to calculate binding constants and further characterize the interaction. nih.govrsc.org
Circular Dichroism (CD) Spectroscopy : CD spectroscopy provides insights into conformational changes in DNA upon ligand binding. The interaction of indolo[2,3-b]quinoxaline derivatives induces changes in the CD spectrum of DNA. rsc.orgrsc.org While B-form DNA has a characteristic CD spectrum, the binding of these compounds can cause perturbations, although typically not a complete shift to another canonical form like Z-DNA. nih.govresearchgate.net Linear dichroism studies have shown that the planar indoloquinoxaline moiety orients itself with angles between 70 and 90° relative to the DNA helix axis, which is strong evidence for an intercalative binding mode. chalmers.se
The stabilization of the DNA double helix upon ligand binding can be quantified by monitoring the change in its melting temperature (Tₘ), the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalating agents like indolo[2,3-b]quinoxaline derivatives increase the thermal stability of the DNA duplex. researchgate.netnih.gov The magnitude of the Tₘ increase (ΔTₘ) is correlated with the strength of the DNA binding affinity. Highly active derivatives, such as B-220, demonstrate a significant ability to stabilize the DNA-compound complex, as reflected by a high thermal stability. researchgate.netnih.govresearchgate.net This stabilization is a critical factor for their biological activities. researchgate.netnih.gov For example, a new intercalating nucleic acid monomer incorporating an indolo[2,3-b]quinoxaline core was synthesized specifically to improve the thermal stability of parallel triplex DNA structures. nih.gov
DNA footprinting and mobility shift assays provide information about the sequence specificity and binding sites of ligands on DNA.
DNA Footprinting : DNase I footprinting experiments have been used to identify the preferred binding sites of indolo[2,3-b]quinoxaline derivatives. Studies on analogues with a dimethylaminoethyl side chain revealed a preference for GC-rich DNA sequences. nih.govresearchgate.net Other potential binding sites identified include the sequences 5'-GTCACGA and 5'-AATA. researchgate.netresearchgate.net
Electrophoretic Mobility Shift Assays (EMSA) : EMSA can demonstrate the interaction of a compound with DNA by observing changes in the migration of DNA through a gel. The binding of a ligand can alter the charge, size, and conformation of the DNA, leading to a shift in its mobility. For certain indolo[2,3-b]quinoxaline derivatives, EMSA has been used to confirm their ability to interact with DNA and to investigate the effects on DNA-protein interactions. researchgate.net
While some footprinting studies indicate a preference for GC-rich sequences for certain analogues, nih.gov competitive binding experiments using poly(dA-dT)₂ and calf thymus DNA have demonstrated that several antiviral indolo[2,3-b]quinoxaline derivatives exhibit a preference for AT-rich regions. chalmers.senih.gov This AT-specificity is considered a potentially useful property for targeting viral genomes, which are often rich in AT base pairs. chalmers.se The binding can occur in a non-specific fashion with bulk DNA but show AT-specific interactions with shorter oligodeoxynucleotide duplexes. researchgate.netresearchgate.net
Structure-Activity Relationships (SAR) for Specific Biological Effects of this compound and its Analogues
The biological activity of the 6H-indolo[2,3-b]quinoxaline scaffold is highly tunable through chemical modification. Structure-activity relationship (SAR) studies have been crucial in optimizing the DNA binding affinity and, consequently, the cytotoxic and antiviral properties of these compounds. nih.gov
The nature, position, and charge of substituents on the indolo[2,3-b]quinoxaline ring system significantly modulate the molecule's interaction with DNA and its resulting biological effects.
Side Chains on the Indole (B1671886) Nitrogen (N-6) : The side chain attached to the indole nitrogen is a key determinant of DNA binding affinity and biological activity. nih.govresearchgate.net
Dimethylaminoethyl chain : Compounds bearing a dimethylaminoethyl side chain, such as the well-studied antiviral agent B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline), are potent DNA binders and exhibit high cytotoxicity and antiviral activity. nih.govsapub.org
Morpholinoethyl chain : Analogues with a morpholinoethyl side chain show weaker interactions with DNA compared to those with a dimethylaminoethyl group. nih.govresearchgate.net
2,3-dihydroxypropyl chain : The addition of a 2,3-dihydroxypropyl side chain does not appear to enhance DNA interaction when compared to unsubstituted analogues. nih.govresearchgate.net
Substituents on the Aromatic Rings : Modifications to the core aromatic structure also have a profound impact.
Methyl Groups : The presence of methyl groups at the 2- and 3-positions of the quinoxaline ring is a common feature in active compounds like B-220. sapub.org
Fluorine : The incorporation of a fluorine atom, for instance at the 9-position, has been explored to enhance antitumor activity. Dicationic quaternary ammonium salt derivatives of 9-fluoro-6H-indolo[2,3-b]quinoxaline have shown increased DNA binding affinity and potent cytotoxicity. rsc.orgrsc.org
Positive Charges : Introducing positive charges can enhance the electrostatic interaction with the negatively charged phosphate backbone of DNA, thereby increasing binding affinity. This has been achieved by creating quaternary ammonium salts at the N-11 position of the quinoxaline ring and/or at the terminal amino group of the side chain. Such dicationic compounds have demonstrated improved DNA binding and antitumor activity. rsc.orgrsc.org
A clear relationship has been established between the DNA binding affinity of these compounds and their cytotoxicity. nih.govresearchgate.net
Table 1: Effect of N-6 Side Chain on DNA Binding of Indolo[2,3-b]quinoxaline Analogues
| Side Chain | Relative DNA Binding Affinity | Observed Biological Effect |
|---|---|---|
| Dimethylaminoethyl | Strong | High cytotoxicity and antiviral activity nih.govsapub.org |
| Morpholinoethyl | Weaker | Reduced DNA interaction nih.gov |
| 2,3-dihydroxypropyl | Not enhanced | No reinforcement of DNA interaction nih.gov |
Table 2: Summary of Spectroscopic Observations for Indolo[2,3-b]quinoxaline-DNA Interaction
| Spectroscopic Technique | Key Observation | Interpretation |
|---|---|---|
| UV-Vis Spectroscopy | Hypochromism (14-34%) and Bathochromic shift (6-19 nm) chalmers.se | Intercalative binding mode |
| Linear Dichroism | Orientation angle of 70-90° to DNA helix axis chalmers.se | Strong evidence for intercalation |
| Thermal Denaturation | Increase in DNA melting temperature (ΔTₘ) researchgate.netnih.gov | Stabilization of DNA double helix |
Conformational Requirements for Molecular Recognition
The molecular recognition of 6H-indolo[2,3-b]quinoxaline derivatives by their biological targets is largely dictated by the conformational characteristics of the core scaffold and the nature of its substituents. The planar tetracyclic structure is a key conformational feature, enabling these molecules to insert between the base pairs of DNA. nih.gov The stability of this interaction is a critical factor for the compound's biological activity and is influenced by the substituents on the indoloquinoxaline nucleus. nih.govresearchgate.net
For the broader class of 6H-indolo[2,3-b]quinoxalines, studies have shown that the orientation of side chains attached to the core structure plays a significant role in molecular recognition. researchgate.net For instance, the positioning of these side chains within the minor groove of the DNA can enhance the thermal stability of the compound-DNA complex. researchgate.netresearchgate.net This indicates that specific conformational arrangements are necessary for optimal binding and subsequent biological effects.
In the case of this compound, the methyl groups at the 6-position (on the indole nitrogen) and the 9-position (on the benzene (B151609) ring) would influence its molecular recognition properties.
Planarity: The core indolo[2,3-b]quinoxaline ring system is inherently planar. The addition of methyl groups at the 6 and 9 positions is not expected to significantly disrupt this planarity, thus preserving the molecule's ability to act as an intercalating agent.
Steric and Electronic Effects: The methyl group at the 9-position could influence binding through steric interactions within the binding pocket of a target protein or the grooves of DNA. It would also introduce electronic effects that could modulate the molecule's interaction with its target.
Lipophilicity: The presence of two methyl groups would increase the lipophilicity of the molecule compared to the unsubstituted parent compound. This can affect how the molecule partitions into cellular membranes and interacts with hydrophobic pockets in target macromolecules.
The following table summarizes the key conformational aspects and their implications for molecular recognition, based on the characteristics of the 6H-indolo[2,3-b]quinoxaline scaffold.
| Conformational Feature | Implication for Molecular Recognition |
| Planar Tetracyclic Core | Essential for DNA intercalation, allowing the molecule to stack between base pairs. |
| Substituent Orientation | The positioning of groups on the scaffold dictates the stability of the interaction with DNA grooves or protein binding sites. |
| Methyl Group at C9 | Influences steric hindrance and electronic density, potentially affecting binding affinity and selectivity. |
| Methyl Group at N6 | Increases lipophilicity and can influence interactions within hydrophobic pockets of target molecules. |
Ligand Efficiency and Druggability Indices (pre-clinical)
Ligand efficiency (LE) and other druggability indices are important metrics in preclinical drug discovery for evaluating the potential of a compound to be developed into a drug. These indices relate the binding affinity of a compound to its size, providing a measure of the binding energy per atom. A higher ligand efficiency is often associated with a more promising starting point for lead optimization.
Specific preclinical data on the binding affinity (such as IC50 or Ki values) of this compound against specific targets are not available in the reviewed literature. Therefore, a direct calculation of its ligand efficiency and other druggability indices is not possible. However, many derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have shown potent biological activity in the micromolar to nanomolar range, suggesting that this chemical class is a viable starting point for drug development. rsc.orgnih.gov
To illustrate how these parameters would be assessed, the table below presents a hypothetical analysis based on assumed binding affinity values that are typical for this class of compounds. This demonstrates the calculations that would be performed if experimental data were available.
Hypothetical Preclinical Druggability Indices for this compound
| Parameter | Formula | Hypothetical Value | Interpretation |
| Molecular Weight (MW) | - | 247.29 g/mol | Relatively low, which is favorable for good pharmacokinetic properties. |
| Hypothetical IC50 | - | 0.5 µM | Assumed potent activity against a target kinase. |
| pIC50 | -log(IC50) | 6.3 | Logarithmic representation of the hypothetical potency. |
| Ligand Efficiency (LE) | (1.37 * pIC50) / Heavy Atom Count | 0.46 | A value > 0.3 is generally considered favorable. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | 3.0 | A value between 5 and 7 is often targeted. A lower value may indicate a need to balance potency and lipophilicity. |
| Hypothetical clogP | - | 3.3 | Calculated measure of lipophilicity. The methyl groups increase this value. |
Note: The IC50, pIC50, LE, and LLE values are hypothetical and for illustrative purposes only, as experimental data for this compound was not found.
The druggability of the 6H-indolo[2,3-b]quinoxaline scaffold is supported by the broad spectrum of biological activities reported for its derivatives. Quantitative structure-activity relationship (QSAR) studies on this scaffold have aimed to correlate the physicochemical properties of the derivatives with their biological activity, further aiding in the design of more potent and drug-like molecules. researchgate.net The addition of two methyl groups to the parent scaffold, as in this compound, would be a key consideration in such models, as it directly impacts molecular weight, lipophilicity, and potential steric interactions, all of which are critical determinants of a compound's druggability profile.
Advanced Applications of 6,9 Dimethyl 6h Indolo 2,3 B Quinoxaline in Chemical Biology and Materials Science Pre Clinical & Non Biological
Development as a Fluorescent Probe for Biological Imaging and Sensing
The indolo[2,3-b]quinoxaline core is an excellent chromophore, and strategic modifications to its structure can yield powerful fluorescent probes for visualizing and sensing biological molecules and processes.
The synthesis of fluorescent derivatives of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline typically begins with the construction of the core heterocycle. A common and established method involves the acid-catalyzed condensation of a substituted o-phenylenediamine (B120857) with a substituted isatin (B1672199) (indole-2,3-dione). chalmers.se For the target compound, this would involve 4-methyl-1,2-phenylenediamine and 1-methylisatin.
To enhance fluorescent properties, researchers often introduce electron-donating and electron-accepting groups to create a "push-pull" or donor-acceptor (D–A) architecture. This design strategy can induce intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with environmentally sensitive fluorescence. researchgate.net For instance, derivatives such as (6,9-dimethyl-6H-indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone have been synthesized through the cyclocondensation of 3,4-diaminobenzophenone (B196073) with 1,5-dimethyl-1H-indole-2,3-dione. researchgate.net The N-methylation of the isatin starting material is a key step to improve the solubility of the final compound. researchgate.net
Further functionalization can be achieved through various organic reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira-Hagihara reactions, allow for the introduction of aryl or alkynyl groups at specific positions on the indoloquinoxaline scaffold, enabling fine-tuning of the photophysical properties. rsc.orgresearchgate.net
Table 1: Synthetic Strategies for Fluorescent Indolo[2,3-b]quinoxaline Derivatives
| Reaction Type | Reactants | Purpose |
| Condensation | Substituted o-phenylenediamine and substituted isatin | Forms the core indolo[2,3-b]quinoxaline scaffold. chalmers.se |
| N-Alkylation | Indolo[2,3-b]quinoxaline and an alkyl halide (e.g., methyl iodide) | Introduces alkyl groups (e.g., at the N6 position) to improve solubility and modify electronic properties. chalmers.se |
| Cyclocondensation | 3,4-Diaminobenzophenone and N-methylated isatin derivatives | Creates a donor-acceptor architecture to induce fluorescent properties. researchgate.net |
| Pd-catalyzed Coupling | Halogenated indolo[2,3-b]quinoxaline and boronic acids or terminal acetylenes | Attaches various functional groups to tune absorption and emission wavelengths. rsc.orgresearchgate.net |
Derivatives of this compound exhibit interesting photophysical properties that make them suitable for imaging. The introduction of donor-acceptor substituents leads to compounds that absorb light in the near-UV or visible region and emit fluorescence in the blue-to-orange range of the spectrum. researchgate.net
These molecules often display a phenomenon known as intramolecular charge transfer (ICT), where the absorption of light promotes an electron from the donor part of the molecule to the acceptor part. researchgate.net The emission wavelength of such probes can be highly sensitive to the polarity of their environment (solvatochromism), a property that can be exploited to probe different cellular microenvironments. researchgate.net
Some derivatives have also been studied for aggregation-induced emission (AIE), a desirable property where the molecule is non-emissive when dissolved but becomes highly fluorescent upon aggregation. researchgate.net This is valuable for imaging applications as it can reduce background noise and enhance signal strength in specific target regions. researchgate.net
Electrochemical studies and DFT calculations are used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These values are crucial for understanding the electronic transitions and predicting the optical and redox properties of the compounds. researchgate.netnih.gov
Table 2: Photophysical Data for Representative Indolo[2,3-b]quinoxaline Derivatives
| Compound | Absorption λmax (nm) | Emission λEmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| (6-methyl-6H-indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone | 397 | 435 (in Toluene) | -6.05 | -2.50 | 3.55 |
| (6,9-dimethyl-6H-indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone | 400 | 440 (in Toluene) | -6.09 | -2.52 | 3.57 |
(Data derived from studies on analogous compounds) researchgate.net
There is limited specific research on the cellular uptake of this compound itself. However, studies on closely related indolo[2,3-b]quinoxaline derivatives demonstrate their potential for bioimaging. Due to their planar, lipophilic nature, these compounds are generally expected to cross cellular membranes.
Research has shown that certain fluorescent derivatives of the core scaffold can be used for staining and high-contrast imaging of cancer cells. nih.govresearchgate.net Microscopy studies have revealed that these compounds can localize in distinct cellular structures, allowing for detailed visualization. The strong fluorescence intensity and potential for specific targeting make them promising candidates for advanced bioimaging probes. nih.gov
Role in Catalysis and Organic Transformations
The indolo[2,3-b]quinoxaline scaffold, while not a classical catalyst itself, plays a significant role in the field of catalysis, primarily as a structural motif that is synthesized via advanced metal-catalyzed reactions or as a ligand for creating novel metal complexes.
The synthesis of functionalized this compound and its analogues is heavily reliant on transition metal catalysis, particularly palladium-catalyzed reactions. rsc.orgnih.gov These methods provide efficient routes to derivatives that would be difficult to access through traditional condensation chemistry. For example, palladium-catalyzed Suzuki and C-N coupling reactions are used to construct the indolo[2,3-b]quinoxaline core from precursors like 2,3-dibromoquinoxaline. rsc.orgnih.gov Furthermore, the synthesis of advanced analogues often involves palladium-catalyzed Buchwald-Hartwig amination. nih.gov
Beyond its synthesis, the rigid, N-heterocyclic structure of 6H-indolo[2,3-b]quinoxaline has been used as a ligand to create novel metal complexes. In one study, the parent compound was used as a rigid ligand to synthesize a copper(I) complex. rsc.org This complex, formulated as Cu₂(L)₂, featured two copper ions linked by two deprotonated indolo[2,3-b]quinoxaline ligands. This complex was found to be an effective and stable electrocatalyst for the hydrogen evolution reaction (HER) from water, a function the ligand alone could not perform. rsc.org This demonstrates the potential of the scaffold to support catalytically active metal centers.
Table 3: Role of the Indolo[2,3-b]quinoxaline Scaffold in Metal-Catalyzed Processes
| Catalytic Process | Metal | Role of Scaffold | Application |
| Suzuki Coupling | Palladium | Product | Synthesis of the core structure. rsc.orgnih.gov |
| Buchwald-Hartwig Amination | Palladium | Product | Synthesis of advanced derivatives. nih.gov |
| Electrocatalysis (HER) | Copper(I) | Ligand | Forms a dimeric complex that catalyzes hydrogen evolution. rsc.org |
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major branch of synthetic chemistry. beilstein-journals.org While the synthesis of various heterocycles can be achieved through organocatalytic methods, the direct application of this compound as an organocatalyst is not a widely reported area of research. However, the synthesis of the indolo[2,3-b]quinoxaline core itself can be facilitated by organocatalysts. For instance, Rose Bengal, an organic dye, has been employed as an organo-photoredox catalyst for the formation of indolo[2,3-b]quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyls under visible light, offering an environmentally benign synthetic route. researchgate.net This places the compound as a product of an organocatalytic reaction rather than a catalyst.
Applications in Material Science
The rigid, planar structure and inherent charge transfer properties of the 6H-indolo[2,3-b]quinoxaline core are highly advantageous for applications in organic electronics. researchgate.net The ability to form stable π-stacked aggregates facilitates charge transport, making these compounds suitable for various electronic devices. researchgate.net
Derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have been successfully utilized as critical components in organic light-emitting diodes (OLEDs), serving as electron-transporting layers, emitting layers, and hole-injection materials. researchgate.netbenthamscience.com The strong electron-accepting nature of the quinoxaline (B1680401) unit facilitates efficient electron injection and transport. nih.gov
A notable example is a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative (TFBIQ), which was synthesized and demonstrated to be a highly effective hole-injection layer (HIL) in Alq3-based green OLEDs. researchgate.netnih.gov The performance of the OLED was found to be strongly dependent on the thickness of the TFBIQ layer, with a 0.5 nm thick layer yielding optimal results. nih.gov This device exhibited a low turn-on voltage of 3.1 V, a maximum luminescence of 26,564 cd/m², and a maximum power efficiency of 1.46 lm/W. nih.gov
Table 1: Performance of an OLED Device Using a TFBIQ Hole-Injection Layer Data sourced from a study on Alq3-based green OLEDs. nih.gov
| Performance Metric | Value |
|---|---|
| Minimum Turn-On Voltage (Von) | 3.1 V |
| Maximum Luminescence | 26,564 cd m-2 |
| Highest Current Density (at 11 V) | 348.9 mA cm-2 |
| Maximum Power Efficiency | 1.46 lm W-1 |
In the realm of organic photovoltaics, the indoloquinoxaline scaffold has been incorporated into organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net The intrinsic charge transfer properties and synthetic flexibility of these compounds are key to developing efficient photosensitizers. researchgate.net
The versatility of the indolo[2,3-b]quinoxaline scaffold allows for the rational design of functional materials by modifying its core structure. The introduction of different substituents enables the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates their optical and electronic properties. scilit.com
For example, a series of donor-acceptor compounds based on an indolo[2,3-b]naphtho[2,3-f]quinoxaline core were synthesized to create potential n-type materials for organic electronics. scilit.com The study demonstrated that by coupling the core with various aryl boronic acids or amines, the HOMO and LUMO energy levels could be systematically varied. The low-lying LUMO levels, ranging from –3.00 to –3.30 eV, are comparable to those of well-established n-type semiconductor materials. scilit.com This tunability is crucial for designing materials with specific energy levels required for efficient charge injection and transport in electronic devices.
Table 2: Calculated HOMO/LUMO Energy Levels of Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives This table illustrates the tunability of electronic properties through chemical modification. scilit.com
| Compound Derivative | HOMO (eV) | LUMO (eV) |
|---|---|---|
| Derivative 1 | -6.51 | -3.00 |
| Derivative 2 | -6.84 | -3.30 |
| Derivative 3 | -6.65 | -3.20 |
Chemo-Proteomics and Target Deconvolution Strategies utilizing this compound
Chemo-proteomics utilizes small-molecule probes to investigate protein function and interaction networks within complex biological systems. The 6H-indolo[2,3-b]quinoxaline scaffold, known for its interactions with biomolecules like proteins and DNA, serves as a valuable starting point for designing such chemical probes. nih.goveurekaselect.comresearchgate.net
Affinity-based probes are designed to bind non-covalently to their target proteins, allowing for the isolation and identification of binding partners from a proteome. A typical probe consists of the recognition element (the scaffold), a linker, and a reporter tag (e.g., biotin (B1667282) for pull-down assays or a fluorophore for imaging).
The this compound core can serve as the recognition element for an affinity probe. By synthetically attaching a flexible linker to a non-critical position on the quinoxaline ring, the scaffold can be derivatized without disrupting its native binding interactions. The other end of the linker would be conjugated to a biotin tag. This resulting probe could then be incubated with a cell lysate, allowing it to bind to its target proteins. Subsequent capture of the probe-protein complexes on streptavidin-coated beads and analysis by mass spectrometry would enable the identification of the specific cellular targets of the parent compound.
Activity-Based Protein Profiling (ABPP) is a powerful chemo-proteomic technique that uses covalent chemical probes, known as activity-based probes (ABPs), to assess the functional state of entire enzyme families directly in native biological systems. nih.govuniversiteitleiden.nl An ABP typically contains a binding group that directs the probe to a specific enzyme or family, a reactive group (or "warhead") that forms a covalent bond with an active site residue, and a reporter tag for detection and enrichment. rsc.org
The this compound structure could be adapted to create a novel ABP. In this design, the indoloquinoxaline scaffold would function as the binding group, providing selectivity for a target enzyme. To transform it into an ABP, a reactive electrophilic warhead (such as a fluorophosphonate or an acrylamide) could be appended to the scaffold via a linker. This warhead would be positioned to react with a nucleophilic residue (e.g., serine, cysteine, or threonine) in the enzyme's active site, leading to irreversible covalent labeling. By including a reporter tag, such as an alkyne or azide (B81097) for click chemistry ligation to a fluorescent dye or biotin, these probes would allow for the visualization and quantification of active enzyme levels, providing a direct readout of target engagement and enzyme function. universiteitleiden.nl
Future Directions and Emerging Research Avenues for 6,9 Dimethyl 6h Indolo 2,3 B Quinoxaline
Exploration of Novel Sustainable Synthetic Pathways and Methodologies
Promising future directions include:
Microwave-Assisted Synthesis: This technique has already been applied to the synthesis of the parent indolo[2,3-b]quinoxaline ring system and offers significant advantages by reducing reaction times from hours to minutes. nih.gov
Catalyst-Free and Novel Catalytic Systems: The development of catalyst-free methods, potentially using environmentally benign solvents like ionic liquids, presents a significant area for advancement. nih.gov Recyclable solid acid catalysts are also being explored for quinoxaline (B1680401) synthesis, offering a greener alternative to conventional methods. researchgate.net
Microdroplet Reactions: Utilizing microdroplet-assisted reactions can dramatically accelerate synthesis, completing reactions in milliseconds with high conversion rates and without the need for a catalyst. nih.gov This technology could be adapted for the high-throughput synthesis of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline derivatives. nih.gov
One-Pot Procedures: Methodologies that combine multiple synthetic steps into a single operation, such as sequential Buchwald–Hartwig cross-coupling and intramolecular cyclodehydrogenation, are being developed for analogous fused systems and could be adapted for more efficient and sustainable production. acs.org
| Methodology | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Conventional Reflux in Acetic Acid | Established, well-understood | Baseline method for comparison | nih.gov |
| Microwave-Assisted Synthesis | Drastically reduced reaction times | Rapid library synthesis for screening | nih.gov |
| Ionic Liquid Solvents | Environmentally friendly, catalyst-free potential | Greener synthesis protocols | nih.gov |
| Microdroplet-Assisted Reaction | Milliseconds reaction time, high conversion, catalyst-free | High-throughput synthesis and optimization | nih.gov |
| Palladium-Catalyzed Reactions | Access to novel derivatives, one-pot procedures | Efficient construction of complex analogues | acs.org |
Advanced Computational Approaches for Predictive Design and Optimization (e.g., AI/ML in drug discovery, materials design)
Computational chemistry is becoming an indispensable tool for accelerating the design and optimization of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have already been employed to model the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline analogues, suggesting that specific structural features, such as cyclic substituents, can enhance potency. researchgate.netresearchgate.net
The next frontier lies in the integration of more advanced computational methods, particularly artificial intelligence (AI) and machine learning (ML):
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict various properties of novel derivatives, including physicochemical characteristics, biological activity, and potential toxicity, before they are synthesized. researchgate.netjocpr.com This significantly reduces the time and cost associated with drug discovery and materials development. nih.gov
De Novo Design: Deep learning models can generate entirely new molecular structures tailored to a desired therapeutic profile or specific material properties. researchgate.net This could lead to the discovery of this compound derivatives with unprecedented activities and functionalities.
Target Identification and Binding Prediction: AI can analyze vast biological datasets to identify new potential protein targets for this compound. jocpr.com Furthermore, algorithms like graph neural networks can predict the binding affinity between a designed molecule and its target protein, optimizing interactions for enhanced efficacy. researchgate.net
| AI/ML Application | Specific Goal | Potential Impact | Reference |
|---|---|---|---|
| QSAR Modeling | Predict cytotoxic potency based on structure | Guide the design of more potent anticancer agents | researchgate.netresearchgate.net |
| Machine Learning (General) | Predict solubility, bioavailability, and toxicity | Prioritize compounds with higher chances of success | researchgate.netjocpr.com |
| Deep Learning / Generative Models | Generate novel molecular structures with desired properties | Discovery of new chemical scaffolds and materials | researchgate.netnih.gov |
| Graph Neural Networks (GNNs) | Predict molecular behavior and drug-target binding affinity | Optimize drug design and lead compound selection | researchgate.net |
Integration with High-Throughput Screening Technologies for Target Discovery and Mechanistic Studies
High-Throughput Screening (HTS) is crucial for rapidly evaluating large libraries of chemical compounds to identify promising candidates for drug development or other applications. Future research on this compound will leverage HTS not only for discovering new biological activities but also for optimizing synthetic conditions and elucidating mechanisms of action.
A key emerging area is the use of microdroplet reaction platforms combined with mass spectrometry, which allows for the HTS of optimal reaction conditions to maximize yield and efficiency. nih.gov In the context of biological evaluation, HTS assays will be essential for screening derivatives against diverse targets. For instance, derivatives of the parent scaffold have been screened for anticancer, antibacterial, and antipsychotic activities. benthamscience.comnih.gov Integrating HTS with advanced cellular models will enable a more comprehensive understanding of how these compounds function at a molecular level.
Development of Advanced In Vitro Models for Mechanistic Elucidation (e.g., Organoids, 3D Cell Cultures, Microfluidics)
To better understand the biological effects of this compound, research is moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant models. Advanced in vitro systems that better mimic the complex microenvironments of living tissues are critical for elucidating mechanisms of action and predicting in vivo responses.
3D Cell Cultures and Organoids: These models provide a more accurate representation of in vivo tissues by incorporating complex cell-cell and cell-matrix interactions. Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs. Using these models to study this compound will provide deeper insights into its efficacy and cellular effects in a human-like context.
Microfluidics: "Lab-on-a-chip" devices allow for the precise control of cellular microenvironments and the study of complex biological processes, such as intercellular crosstalk and metastasis. These platforms can be used to investigate the mechanisms of action of this compound derivatives with high resolution and in a dynamic setting.
Investigation of Synergistic Combinations with Other Academic Research Compounds or Modalities
The future of many therapeutic interventions, particularly in oncology, lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome resistance. nih.gov A significant future research avenue for this compound is the investigation of its synergistic potential when combined with other compounds.
One of the most compelling findings for the 6H-indolo[2,3-b]quinoxaline class is their significant multidrug resistance (MDR) modulating activity. nih.gov Compounds like B-220, while possessing their own antiviral and anticancer properties, have been shown to be poor inhibitors of topoisomerase II but effective at modulating MDR. nih.gov This suggests a powerful synergistic role, where a this compound derivative could be co-administered with a conventional chemotherapeutic agent to restore or enhance its effectiveness in resistant cells.
Furthermore, creating hybrid molecules that conjugate the indoloquinoxaline scaffold with another bioactive moiety is a promising strategy. nih.gov This approach aims to create a single molecule with dual or synergistic modes of action, potentially leading to more potent and selective therapeutic agents.
Contributions to Fundamental Understanding of Indole (B1671886), Quinoxaline, and Fused Heterocycle Chemistry
Research into this compound inherently contributes to the broader and fundamental understanding of its constituent chemical motifs: indole and quinoxaline. As a planar, fused heterocyclic system, it serves as a valuable template for exploring structure-property relationships in diverse fields. nih.gov
Medicinal Chemistry: The 6H-indolo[2,3-b]quinoxaline nucleus is a privileged scaffold. nih.gov Studies on how substitutions at the 6- and 9-positions (as in this compound) affect DNA intercalation, protein binding, and biological activity provide fundamental insights that guide the design of new therapeutic agents.
Materials Science: Beyond its biological applications, the indolo[2,3-b]quinoxaline scaffold is being explored for its use in organic electronics. nih.gov Derivatives have been investigated as components in organic transistors, deep-red OLEDs, and chemical sensors. nih.gov Characterizing the photophysical and electrochemical properties of this compound can contribute to the development of new functional materials.
Synthetic Chemistry: The development of novel synthetic routes for this specific compound can lead to methodologies applicable to a wide range of other fused N-heterocyclic systems, expanding the toolkit available to synthetic chemists. acs.org
Conclusion and Scholarly Outlook
Summary of Key Academic Research Findings on 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline
Research on the this compound scaffold, as part of the larger indolo[2,3-b]quinoxaline class, has yielded several critical insights. The primary mechanism of action for many of its observed biological activities is DNA intercalation. nih.govresearchgate.neteurekaselect.comresearchgate.net The planar nature of the molecule allows it to insert between the base pairs of DNA, leading to conformational changes and interference with DNA replication and transcription processes. chalmers.seresearchgate.net The thermal stability of the complex formed between these compounds and DNA is a crucial factor in determining their biological efficacy. nih.govresearchgate.neteurekaselect.comresearchgate.net
Substituents on the indolo[2,3-b]quinoxaline core, such as the dimethyl groups in this compound, play a significant role in modulating this DNA binding affinity and specificity. nih.govresearchgate.neteurekaselect.comresearchgate.net For instance, certain derivatives have shown a preference for AT-rich regions of the DNA helix. chalmers.se While some compounds in this class are potent DNA intercalators, they have interestingly displayed poor inhibitory activity against topoisomerase II, an enzyme often targeted by anticancer drugs. nih.goveurekaselect.comresearchgate.net However, they have shown significant activity in modulating multidrug resistance (MDR). nih.goveurekaselect.comresearchgate.net
From a synthetic perspective, the indolo[2,3-b]quinoxaline scaffold is typically synthesized through the condensation of aryl-1,2-diamines with indoline-2,3-diones (isatins). benthamscience.combohrium.com This modular and convergent synthetic route facilitates the preparation of a wide array of derivatives for further study. acs.orgnih.gov
Significance of the Compound in Advancing Chemical Biology, Synthetic Chemistry, and Materials Science
The unique properties of this compound and its parent scaffold have made them valuable tools and platforms in several scientific domains.
Chemical Biology: The ability of these compounds to interact with DNA has established them as valuable probes for studying nucleic acid structure and function. nih.govresearchgate.neteurekaselect.comresearchgate.net Their specific binding characteristics and the influence of substituents provide a basis for the rational design of molecules that can target specific DNA sequences or structures. The antiviral activity observed in some derivatives, such as against Herpes Simplex Virus (HSV), is linked to this DNA intercalation mechanism, offering a non-traditional approach to antiviral drug discovery. chalmers.seipp.pt
Synthetic Chemistry: The indolo[2,3-b]quinoxaline framework serves as a versatile scaffold for the development of new synthetic methodologies. benthamscience.combohrium.comnih.gov The straightforward synthesis allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) for various biological and material science applications. researchgate.net The N6-atom on the indole (B1671886) ring provides a convenient handle for further derivatization, expanding the chemical space accessible from this core structure. acs.orgnih.gov
Materials Science: The planar and electron-rich nature of the indolo[2,3-b]quinoxaline system has led to its investigation in the field of organic electronics. benthamscience.comnih.gov These compounds have been utilized in the development of organic transistors, deep-red organic light-emitting diodes (OLEDs), and as electron-transporting layers and emitting layers. benthamscience.com Furthermore, the scaffold has been explored for the creation of chemosensors and as a stable anolyte material in nonaqueous redox flow batteries, demonstrating its potential in energy storage applications. acs.orgnih.govescholarship.org Derivatives have also been employed as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org
Unanswered Academic Questions and Opportunities for Future Research
Despite the progress made, several academic questions regarding this compound and its analogs remain open, presenting exciting avenues for future investigation.
| Research Area | Unanswered Questions and Future Opportunities |
| Chemical Biology | - What are the precise DNA sequence or structural specificities of this compound? - Beyond DNA intercalation, are there other cellular targets (e.g., proteins, RNA) that mediate the biological effects of this compound? - Can the scaffold be functionalized to create fluorescent probes for real-time imaging of nucleic acids in living cells? |
| Synthetic Chemistry | - Can more efficient and environmentally benign synthetic routes to the indolo[2,3-b]quinoxaline core be developed? - What is the full scope of chemical transformations that can be performed on the scaffold to generate novel derivatives with enhanced properties? - How can asymmetric synthesis be applied to create chiral derivatives and explore their stereospecific interactions with biological targets? |
| Materials Science | - What is the fundamental relationship between the substitution pattern on the indolo[2,3-b]quinoxaline core and its electronic properties (e.g., charge mobility, emission wavelength)? - Can derivatives be designed to exhibit improved stability and efficiency in organic electronic devices? - Can porous frameworks or polymers based on this scaffold be developed for applications in gas storage or catalysis? |
Broader Impact on Interdisciplinary Scientific Disciplines and Translational Research Potential (without clinical data)
The study of this compound and its parent structure has the potential to create a significant impact across multiple scientific disciplines. The intersection of synthetic chemistry, chemical biology, and materials science in the investigation of this compound exemplifies a powerful interdisciplinary approach. For instance, the development of novel synthetic routes can directly enable the creation of more effective DNA probes for biological research and more efficient materials for electronic devices.
From a translational research perspective, the indolo[2,3-b]quinoxaline scaffold represents a promising starting point for the development of new technologies. While clinical data is outside the scope of this discussion, the potent in vitro antiviral and anticancer activities reported for some derivatives suggest that this chemical class warrants further preclinical investigation. chalmers.seresearchgate.netipp.ptnih.gov The unique mechanism of DNA intercalation, coupled with the potential to modulate multidrug resistance, offers a pathway to address unmet needs in therapeutic development.
In materials science, the translation of laboratory-scale findings into practical applications could lead to the development of next-generation organic electronics with enhanced performance and lower manufacturing costs. The high stability and favorable electrochemical properties of some derivatives in redox flow batteries also point towards a potential contribution to advancing energy storage technologies. acs.orgnih.govescholarship.org The continued exploration of this versatile chemical entity will undoubtedly lead to further scientific advancements and potential real-world applications.
Q & A
What are the most efficient synthetic methodologies for 6,9-dimethyl-6H-indolo[2,3-b]quinoxaline derivatives, and how do substrate scope limitations influence pathway selection?
Basic Synthesis
The compound is typically synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) or intramolecular cyclization of pre-functionalized quinoxaline precursors. For example, 2,3-dibromoquinoxaline can undergo Pd-catalyzed coupling with indole derivatives, followed by methylation at positions 6 and 9 using dimethylamine or methyl halides . A one-pot approach combining C–N coupling and C–H activation yields moderate-to-good efficiencies (~60–75%) but is limited to aromatic amines .
Advanced Consideration
Substrate scope limitations arise with aliphatic amines or sterically hindered precursors. A two-step strategy (Suzuki coupling followed by annulation) broadens applicability, enabling alkylamine incorporation and functionalization of the indole moiety . Optimization of catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent polarity can mitigate side reactions like dehalogenation .
How does the DNA intercalation mechanism of this compound derivatives correlate with their anticancer activity?
Basic Mechanism
The planar fused heterocyclic system intercalates into DNA base pairs, stabilizing the duplex and disrupting replication/transcription. Thermal denaturation assays (e.g., measuring ΔTₘ via UV-Vis spectroscopy) confirm binding affinity, with derivatives like B-220 showing ΔTₘ > 10°C for GC-rich sequences .
Advanced Data Contradictions
Despite strong DNA binding, some derivatives (e.g., NCA0424) exhibit poor topoisomerase II inhibition, suggesting alternative pathways like MDR modulation or interference with viral uncoating (e.g., HSV-1) . Structural studies (NMR, CD spectroscopy) reveal that side-chain orientation toward the DNA minor groove enhances specificity but does not always correlate with cytotoxicity .
What experimental strategies are used to optimize the photovoltaic performance of indolo[2,3-b]quinoxaline-based dyes in DSSCs?
Basic Design
Indoloquinoxaline acts as an electron-rich donor, paired with cyanoacrylic acid acceptors. Electrochemical impedance spectroscopy (EIS) and incident photon-to-current efficiency (IPCE) measurements guide optimization. For example, 6-butyl-6H-indoloquinoxaline derivatives achieve ~6.2% efficiency in co-sensitized DSSCs by balancing HOMO/LUMO levels (-5.3 eV and -3.5 eV, respectively) .
Advanced Methodology
Introducing π-linkers (e.g., thiophene or phenyl groups) red-shifts absorption (λₐᵦₛ ~550 nm) but risks aggregation. Co-adsorption with chenodeoxycholic acid suppresses aggregation, while TDDFT simulations predict charge-transfer dynamics, aiding in linker selection .
How do substituents at the 6- and 9-positions affect the electrochemical properties of indolo[2,3-b]quinoxaline derivatives?
Basic Structure-Property Relationship
Electron-donating groups (e.g., methoxy) at position 6 raise HOMO levels (-5.1 eV vs. -5.4 eV for unsubstituted derivatives), narrowing band gaps (2.1 eV vs. 2.5 eV) and enhancing charge transport in OLEDs .
Advanced Analysis
Cyclic voltammetry reveals quasi-reversible oxidation peaks at +0.8–1.2 V (vs. Ag/Ag⁺), attributed to the indoloquinoxaline core. Alkyl chains (e.g., butyl) improve solubility but reduce conjugation, necessitating spectroelectrochemical studies to quantify trade-offs .
What QSAR models exist for predicting the cytotoxicity of 6,9-disubstituted indolo[2,3-b]quinoxalines?
Basic QSAR Parameters
Models correlate lipophilicity (logP) and polar surface area (PSA) with activity against HL-60 leukemia cells. Derivatives with cyclic substituents (e.g., morpholine) show IC₅₀ < 10 µM due to enhanced membrane permeability .
Advanced Validation
3D-QSAR using CoMFA/CoMSIA identifies steric bulk at position 9 as critical for DNA intercalation. However, outliers (e.g., IDQ-14) suggest secondary targets like protein kinase inhibition , validated via docking studies (AutoDock Vina) .
How can conflicting data on the antiviral activity of indoloquinoxaline derivatives be resolved?
Case Study
B-220 derivatives inhibit HSV-1 (EC₅₀ ~0.5 µM) but show weak activity against CMV. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) reveal divergent binding kinetics (Kd = 10⁻⁷ M for HSV-1 DNA vs. 10⁻⁶ M for CMV), suggesting sequence-specific intercalation .
Methodological Resolution
Cryo-EM and molecular dynamics simulations clarify side-chain interactions with viral capsid proteins, explaining discrepancies in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
